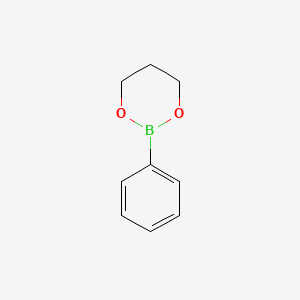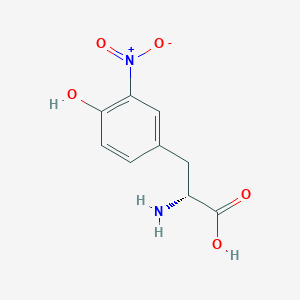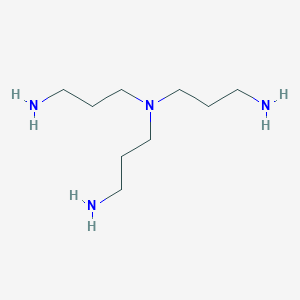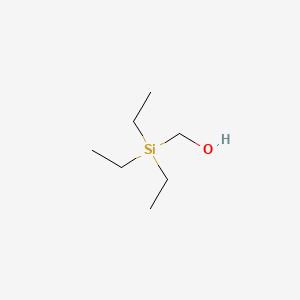
Zinc caprylate
概要
説明
作用機序
Target of Action
Zinc Caprylate, also known as Zinc Octanoate, primarily targets zinc transporters in the body . These transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments, thus modulating the zinc concentration and distribution .
Mode of Action
This compound interacts with its targets, the zinc transporters, to ensure efficient zinc transport . The interaction of this compound with these transporters is critical for maintaining zinc homeostasis, which is essential for numerous biological functions .
Biochemical Pathways
This compound affects the biochemical pathways related to zinc homeostasis . Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .
Pharmacokinetics
It is generally recognized that the pharmacokinetics of a drug molecule, including the absorption, intracellular trafficking, utilization, storage, and expulsion of the drug, can shed light on the various effects of the drug in cell physiology and pathology .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the maintenance of zinc homeostasis . Disruption of zinc homeostasis often coincides with disease progression . Therefore, the action of this compound, through its interaction with zinc transporters, plays a crucial role in maintaining normal physiological processes.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the context of corrosion protection during storage and transportation of metallic materials, caprylate salts are used because amines cannot be impregnated in the sachets or plastic used to carry the volatile corrosion inhibitors (VCIs) as temporary protectors . Therefore, the environment in which this compound is used can influence its action, efficacy, and stability.
生化学分析
Biochemical Properties
Zinc caprylate plays a significant role in biochemical reactions, particularly as a fungicide. It interacts with various enzymes, proteins, and other biomolecules. Zinc ions, released from this compound, act as cofactors for numerous enzymes, including those involved in DNA synthesis and repair, protein synthesis, and cell division. The interaction of this compound with these enzymes enhances their catalytic activity, thereby influencing various biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Zinc ions from this compound are essential for the proper functioning of zinc-dependent transcription factors and enzymes involved in cell proliferation, apoptosis, and antioxidant defenses. These ions also play a role in maintaining cellular homeostasis and protecting cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its dissociation into zinc ions and caprylic acid. Zinc ions bind to specific sites on enzymes and proteins, altering their conformation and activity. This binding can lead to enzyme activation or inhibition, depending on the target molecule. This compound also influences gene expression by modulating the activity of zinc finger transcription factors, which regulate the transcription of various genes involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable but can degrade in the presence of moisture, releasing caprylic acid. Long-term exposure to this compound can lead to alterations in cellular function, including changes in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained activation or inhibition of specific biochemical pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance growth performance and improve health status by providing essential zinc ions. At high doses, it can exhibit toxic effects, including gastrointestinal disturbances and impaired immune function. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and physiological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid and glucose metabolism. Zinc ions from this compound act as cofactors for enzymes involved in these pathways, influencing metabolic flux and metabolite levels. The compound also plays a role in the regulation of cytokine expression and antioxidant defenses, thereby modulating inflammation and oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific zinc transporters and binding proteins. These transporters, such as the SLC30 (ZnT) and SLC39 (ZIP) families, regulate the uptake and release of zinc ions across cellular membranes. This compound’s distribution is influenced by its interaction with these transporters, leading to its localization in specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is determined by its interaction with zinc transporters and binding proteins. The compound is primarily localized in the cytoplasm and organelles such as the Golgi apparatus and endoplasmic reticulum. This localization is crucial for its activity, as it allows zinc ions to participate in various biochemical reactions within these compartments. Post-translational modifications and targeting signals also play a role in directing this compound to specific subcellular locations .
準備方法
Synthetic Routes and Reaction Conditions: Zinc caprylate can be synthesized through the reaction of zinc oxide with caprylic acid. The reaction typically involves heating zinc oxide with caprylic acid in an inert atmosphere to form this compound and water as a byproduct. The reaction can be represented as follows:
ZnO+2C8H16O2→C16H30O4Zn+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with caprylic acid under controlled conditions to ensure high purity and yield. The reaction is usually carried out in a solvent such as ethanol to facilitate the dissolution of reactants and the formation of the product .
化学反応の分析
Types of Reactions: Zinc caprylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and caprylic acid.
Reduction: It can be reduced to form elemental zinc and caprylic acid.
Substitution: this compound can participate in substitution reactions where the caprylate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various ligands such as halides or other carboxylates can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and caprylic acid.
Reduction: Elemental zinc and caprylic acid.
Substitution: Zinc salts of the substituting ligand and caprylic acid.
科学的研究の応用
Zinc caprylate has a wide range of applications in scientific research, including:
類似化合物との比較
Zinc propionate: Similar to zinc caprylate, zinc propionate is used as a fungicide and has similar solubility properties.
Zinc acetate: Used in similar applications but has different solubility and stability characteristics.
Zinc stearate: Commonly used as a lubricant and release agent in various industrial processes.
Uniqueness of this compound: this compound is unique due to its specific chain length of the caprylic acid, which imparts distinct solubility and reactivity properties compared to other zinc carboxylates. Its ability to form stable complexes with various ligands makes it particularly useful in catalysis and antimicrobial applications .
特性
IUPAC Name |
zinc;octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJMFFKHPHCQIJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn(C8H15O2)2, C16H30O4Zn | |
| Record name | zinc caprylate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-07-2 (Parent), 23713-49-7 (Parent) | |
| Record name | Zinc caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2042517 | |
| Record name | Zinc dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lustrous solid; [Merck Index] White powder; [Pfaltz and Bauer MSDS] | |
| Record name | Zinc caprylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
557-09-5, 90480-58-3 | |
| Record name | Zinc caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, zinc salt, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc dioctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octanoic acid, zinc salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zinc dioctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC CAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5435GI2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of zinc caprylate?
A1: this compound, also known as zinc octanoate, is a zinc salt of octanoic acid. Its molecular formula is Zn(C8H15O2)2, and its molecular weight is 353.82 g/mol [, ]. Spectroscopic data, including 13C NMR, FTIR, and ultra-high-field 67Zn NMR, have been used to analyze its structure, revealing distinct geometric groups based on chain length and spectroscopic parameters [].
Q2: What are some applications of this compound?
A2: this compound is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of polymers like polylactide [, ]. It has also been investigated for its role in the controlled crystallization of inorganic solids, such as calcite, from supersaturated solutions [].
Q3: How does this compound interact with wood cell walls in wood preservation?
A3: When used as a wood preservative, this compound, often in the form of ammoniacal zinc octanoate, exhibits a preferential adsorption to lignin within wood cell walls. This is observed through the higher concentration of zinc found in cell corners and middle lamellae, regions rich in lignin []. This interaction is thought to be independent of the solvent used to carry the this compound.
Q4: What are the toxicological properties of this compound?
A5: Studies on the toxicity of this compound show that it can cause pulmonary edema when introduced intratracheally in experimental animals, leading to significant mortality [, ]. Additionally, this compound has been found to be absorbed through the skin [, ]. More research is needed to fully understand its long-term effects and establish safe exposure levels.
Q5: Are there any known alternatives or substitutes for this compound?
A6: While this specific question isn't addressed in the provided abstracts, other metal carboxylates, like copper carboxylates, are used in similar applications, such as wood preservation []. The choice between alternatives often depends on factors like efficacy, cost, and environmental impact.
Q6: What is the role of this compound in deep-blue perovskite light-emitting diodes (LEDs)?
A7: this compound acts as a Z-type ligand in the synthesis of deep-blue CsPbBr3 perovskite quantum dots (PQDs) used in LEDs []. It forms strong coordination bonds with bromide ions on the PQDs surface, preventing surface defects and enhancing photoluminescence quantum yield, ultimately leading to more efficient and stable deep-blue LEDs [].
Q7: How can this compound be synthesized?
A8: One method for synthesizing layered disodium (or dipotassium) tetrakis-(octanoate-o)-zinc(II), a specific form of this compound, has been explored []. Further research may provide details on alternative synthesis pathways and their respective efficiencies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)











